molecular formula C12H15ClO2 B176798 Tert-butyl 4-(chloromethyl)benzoate CAS No. 121579-86-0

Tert-butyl 4-(chloromethyl)benzoate

Cat. No.: B176798
CAS No.: 121579-86-0
M. Wt: 226.7 g/mol
InChI Key: UDAULNDFFKITRZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(chloromethyl)benzoate (CAS RN: 121579-86-0) is a benzoic acid derivative with a tert-butyl ester group and a chloromethyl (-CH2Cl) substituent at the para position of the aromatic ring. Its molecular formula is C12H15ClO2, with a molecular weight of 226.7 g/mol . Key physicochemical properties include:

  • Boiling point: 310.1°C at 760 mmHg
  • Density: 1.108 g/cm³
  • Refractive index: 1.514
  • Vapor pressure: 0.000614 mmHg at 25°C .

This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of its chloromethyl group, which enables nucleophilic substitution reactions .

Preparation Methods

Two-Step Synthesis via Chlorination and Esterification

The most widely documented method involves a sequential chlorination-esterification process, as detailed in the Chinese patent CN1907948A .

Chlorination of 4-Methylbenzoic Acid

The first step entails the radical-mediated chlorination of 4-methylbenzoic acid to yield 4-(chloromethyl)benzoic acid. Key parameters include:

  • Reagents : Chlorine gas (Cl₂) under UV light irradiation.

  • Conditions :

    • Temperature: 0–10°C to suppress side reactions.

    • Solvent: Dichloromethane or carbon tetrachloride.

    • Catalyst: Magnesium lamp irradiation initiates radical formation.

This step achieves selective chlorination at the benzylic position, with yields exceeding 85% under optimized conditions .

Esterification with tert-Butyl Alcohol

The chlorinated intermediate is then esterified with tert-butanol:

  • Reagents : Thionyl chloride (SOCl₂) for in-situ acid chloride formation, followed by potassium tert-butoxide.

  • Conditions :

    • Temperature: -10–10°C during SOCl₂ addition, then room temperature.

    • Solvent: Dichloromethane or ethyl acetate.

The reaction proceeds via nucleophilic acyl substitution, producing tert-butyl 4-(chloromethyl)benzoate with >90% purity after solvent removal .

Advantages :

  • Utilizes inexpensive starting materials (4-methylbenzoic acid, Cl₂).

  • Scalable to industrial production with minimal specialized equipment .

Direct Esterification of Pre-Formed 4-(Chloromethyl)Benzoic Acid

An alternative route employs pre-synthesized 4-(chloromethyl)benzoic acid, bypassing the chlorination step. Industrial protocols from NINGBO INNO PHARMCHEM highlight:

  • Reagents :

    • 4-(Chloromethyl)benzoic acid, tert-butyl alcohol.

    • Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) .

  • Conditions :

    • Temperature: 80–100°C for 4–6 hours.

    • Solvent-free or toluene-mediated systems.

This method achieves yields of 75–85%, with purity enhanced via vacuum distillation .

Industrial-Scale Production Using Continuous Flow Technology

Modern facilities employ continuous flow reactors to optimize efficiency and safety:

ParameterBatch ProcessContinuous Flow
Reaction Time6–8 hours1–2 hours
Temperature Control±5°C±0.5°C
Throughput100 kg/day1 MT/day
Purity90–92%98–99%

Data compiled from industrial sources .

Key features:

  • Microreactor Design : Enhances heat/mass transfer, critical for exothermic chlorination.

  • Automated Quenching : Reduces decomposition risks during workup .

Comparative Analysis of Synthetic Methods

Yield and Scalability

MethodYield (%)ScalabilityKey Challenges
Two-Step Chlorination85–90HighCl₂ handling, UV requirements
Direct Esterification75–85ModerateAcid catalyst corrosion
Continuous Flow95+Very HighHigh capital investment

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in tert-butyl 4-(chloromethyl)benzoate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted benzoates.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products:

  • Substituted benzoates (e.g., azido, thiol, or alkoxy derivatives).
  • Alcohols (from reduction of the ester group).
  • Carboxylic acids (from oxidation of the ester group).

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-(chloromethyl)benzoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactive chloromethyl group facilitates nucleophilic substitution reactions, making it a valuable building block for complex organic molecules. This property is particularly useful in the development of new pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, tBMB has been investigated for its potential as an antitumor agent. Studies have demonstrated its cytotoxic effects on various human tumor cell lines, including those from lung, breast, colon cancers, and leukemia. These findings suggest that tBMB may play a role in the development of new anticancer therapies; however, further research is necessary to establish its efficacy and safety in vivo .

Materials Science

This compound is also employed in materials science for the synthesis of polymers and resins. Its incorporation into polymer backbones can modify the physical and chemical properties of materials, enhancing their performance in various applications such as coatings and adhesives .

Preparation Methods

The synthesis of tBMB typically involves two main steps:

  • Chloromethylation : The starting material, 4-methylbenzoic acid, undergoes chloromethylation using formaldehyde and hydrochloric acid to produce 4-(chloromethyl)benzoic acid.
  • Esterification : This acid is then reacted with tert-butyl alcohol in the presence of a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to yield this compound .

Antitumor Activity

Research has shown that tBMB exhibits significant cytotoxicity against multiple cancer cell lines. For instance, a study highlighted its effectiveness against lung cancer cells, suggesting potential pathways for developing new cancer treatments based on this compound. Further investigations are ongoing to explore its mechanism of action and optimize its therapeutic profile.

Polymer Development

In materials science, tBMB has been used to create novel polymeric materials with enhanced properties. One study demonstrated that incorporating tBMB into polymer matrices improved thermal stability and mechanical strength compared to traditional polymers . This application highlights its importance in developing advanced materials for industrial uses.

Mechanism of Action

The mechanism of action of tert-butyl 4-(chloromethyl)benzoate depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(chloromethyl)benzoate (CAS RN: 34040-64-7)

  • Molecular formula : C9H9ClO2
  • Molecular weight : 184.62 g/mol .
  • Key differences: The ester group is methyl (-OCH3) instead of tert-butyl (-OC(CH3)3). Applications: Similar use as a synthetic intermediate but may differ in solubility and stability due to the smaller ester group .

Tert-butyl (4-chlorophenethyl)carbamate (CAS RN: 167886-56-8)

  • Molecular formula: C13H18ClNO2
  • Molecular weight : 255.74 g/mol .
  • Key differences :
    • Contains a carbamate (-NHCOO-) group instead of a benzoate ester (-COO-).
    • The chlorophenethyl substituent introduces a phenyl ring with a chlorine atom and an ethyl chain, altering electronic and steric properties.
    • Applications: Primarily used in peptide synthesis and as a protective group for amines .

Tert-butyl 4-bromo-2-fluorobenzoate

  • Molecular formula : C11H12BrFO2
  • Key differences :
    • Substituted with bromine (Br) and fluorine (F) at the 4- and 2-positions of the aromatic ring, respectively, instead of a chloromethyl group.
    • Halogen substituents influence electronic effects (e.g., fluorine’s strong electron-withdrawing nature) and reactivity in cross-coupling reactions.
    • Applications: Useful in Suzuki-Miyaura coupling reactions due to bromine’s leaving-group ability .

Tert-butyl 4-chlorobenzoate

  • Molecular formula : C11H13ClO2 (estimated)
  • Key differences: Contains a chlorine atom directly attached to the aromatic ring (C-Cl bond) instead of a chloromethyl (-CH2Cl) group. Applications: Used in the synthesis of polymers and as a building block for bioactive molecules .

Data Table: Comparative Analysis

Property Tert-butyl 4-(chloromethyl)benzoate Methyl 4-(chloromethyl)benzoate Tert-butyl (4-chlorophenethyl)carbamate Tert-butyl 4-bromo-2-fluorobenzoate
CAS RN 121579-86-0 34040-64-7 167886-56-8 N/A
Molecular Formula C12H15ClO2 C9H9ClO2 C13H18ClNO2 C11H12BrFO2
Molecular Weight (g/mol) 226.7 184.62 255.74 ~271.1 (estimated)
Functional Groups Benzoate ester, -CH2Cl Benzoate ester, -CH2Cl Carbamate, -Cl, phenethyl Benzoate ester, -Br, -F
Key Applications Pharmaceutical intermediates Synthetic intermediates Peptide synthesis Cross-coupling reactions

Biological Activity

Tert-butyl 4-(chloromethyl)benzoate is an organic compound with the molecular formula C12H15ClO2C_{12}H_{15}ClO_2. It is a derivative of benzoic acid, where a tert-butyl group esterifies the carboxyl group, and a chloromethyl group substitutes the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

Overview of Biological Activity

Mechanism of Action
The biological activity of this compound is largely attributed to its structural characteristics, which allow it to participate in nucleophilic substitution reactions. The chloromethyl group can react with nucleophiles such as amines and thiols, potentially leading to the formation of biologically active derivatives. Compounds with similar structures have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Pharmacological Applications
Research indicates that this compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have demonstrated significant cytotoxicity against human tumor cell lines, suggesting potential applications in cancer therapy . Additionally, studies have highlighted its use in synthesizing compounds that inhibit bacterial topoisomerases, which are critical targets for antibacterial drugs .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds derived from this compound. For instance, derivatives have shown efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for effective compounds were reported to be as low as <0.03125<0.03125 μg/mL .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. A study indicated that its derivatives could induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The compound's ability to inhibit key enzymes involved in cancer progression further supports its potential as an anticancer agent .

Summary of Experimental Data

Study Biological Activity Key Findings
Study 1AntimicrobialEffective against MDR Staphylococcus aureus (MIC: <0.03125 μg/mL)
Study 2AnticancerInduces apoptosis in human tumor cells; significant cytotoxicity observed
Study 3Enzyme InhibitionInhibits bacterial topoisomerases; potential for broad-spectrum antibacterial activity

Case Studies

  • Antibacterial Efficacy Against MDR Strains : A recent investigation into novel inhibitors revealed that derivatives of this compound displayed potent antibacterial activity against over 100 strains, including both Gram-positive and Gram-negative bacteria. The lead compound showed favorable pharmacokinetic properties and no toxicity issues in preliminary animal models .
  • Cytotoxicity in Cancer Models : In vitro studies using human tumor cell lines demonstrated that this compound derivatives significantly reduced cell viability through mechanisms involving oxidative stress and apoptosis pathways. This highlights its potential utility in developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(chloromethyl)benzoate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves esterification or carbamate formation. For example, analogous compounds (e.g., tert-butyl carbamates) are synthesized by reacting amines with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine to neutralize HCl byproducts . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
  • Temperature control : Reactions at 0–25°C minimize side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of chloroformate to amine ensures complete conversion .
    Yield improvements may require iterative parameter adjustments and monitoring via TLC or HPLC .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Stability studies should include:

  • Acid/Base Hydrolysis : Expose the compound to buffered solutions (pH 1–13) at 25°C and 40°C, then quantify degradation via LC-MS or NMR .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
    Chloromethyl groups are prone to hydrolysis, so neutral or mildly acidic conditions are recommended for storage .
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Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structure (e.g., tert-butyl peaks at δ ~1.3 ppm, aromatic protons at δ 7–8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C12_{12}H15_{15}ClO2_2, theoretical MW 226.07 g/mol).
  • HPLC-PDA : Purity assessment using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Discrepancies may arise from:

  • Catalyst Systems : Pd(PPh3_3)4_4 vs. Pd(dba)2_2/ligand combinations can alter reaction efficiency.
  • Solvent Effects : DMF vs. THF may influence nucleophilic substitution rates.
    To address contradictions:

Replicate reported conditions with rigorous exclusion of moisture/oxygen.

Use kinetic studies (e.g., variable-temperature NMR) to compare pathways .

Apply multivariate analysis (e.g., Design of Experiments, DoE) to isolate critical variables .

Q. What strategies mitigate side reactions during functionalization of the chloromethyl group in this compound?

Common side reactions (e.g., over-alkylation or hydrolysis) can be minimized by:

  • Protecting Groups : Temporarily block the benzoate ester during nucleophilic substitutions.
  • Low-Temperature Reactions : Perform substitutions at −20°C to slow competing hydrolysis.
  • In Situ Quenching : Add scavengers (e.g., polymer-supported amines) to trap excess reagents .

Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict:

  • Activation Energies : Compare pathways for substitution at the chloromethyl vs. aromatic positions.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for THF) to refine predictions .
    Validate simulations with kinetic isotope effect (KIE) studies or Hammett plots .

Q. Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation.
  • Spill Management : Neutralize chloromethyl-containing spills with sodium bicarbonate before disposal .

Q. How can researchers design scalable purification methods for this compound?

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for small-scale purification.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for higher-purity crystals.
  • Continuous Flow Systems : Explore packed-bed reactors for larger batches to reduce solvent use .

Properties

IUPAC Name

tert-butyl 4-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAULNDFFKITRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596874
Record name tert-Butyl 4-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121579-86-0
Record name tert-Butyl 4-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Tert-butyl 4-(chloromethyl)benzoate
Tert-butyl 4-(chloromethyl)benzoate
Tert-butyl 4-(chloromethyl)benzoate
Tert-butyl 4-(chloromethyl)benzoate
Tert-butyl 4-(chloromethyl)benzoate
Tert-butyl 4-(chloromethyl)benzoate

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